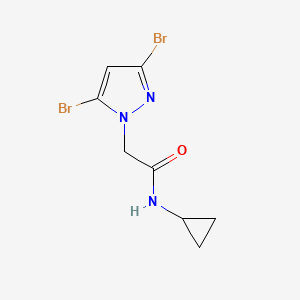

N-Cyclopropyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide

Description

N-Cyclopropyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide is a brominated pyrazole derivative featuring a cyclopropyl acetamide substituent. Pyrazole-based compounds are widely explored in medicinal and agrochemical research due to their bioactivity, often attributed to their ability to engage in hydrogen bonding and halogen interactions . The cyclopropyl group may confer metabolic stability and steric constraints, distinguishing it from aryl-substituted analogs .

Properties

IUPAC Name |

N-cyclopropyl-2-(3,5-dibromopyrazol-1-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9Br2N3O/c9-6-3-7(10)13(12-6)4-8(14)11-5-1-2-5/h3,5H,1-2,4H2,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GURUYTBKKSLWJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)CN2C(=CC(=N2)Br)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9Br2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Cyclopropyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide typically involves the reaction of cyclopropylamine with 3,5-dibromo-1H-pyrazole-1-carboxylic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimizing reaction conditions such as temperature, pressure, and solvent choice can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-Cyclopropyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms in the pyrazole ring can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.

Cycloaddition Reactions: The cyclopropyl group can undergo cycloaddition reactions with electron-rich or electron-neutral olefins.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles such as amines, alcohols, and thiols for substitution reactions. Oxidizing agents like hydrogen peroxide or potassium permanganate and reducing agents such as sodium borohydride are used for oxidation and reduction reactions, respectively. Cycloaddition reactions often require catalysts like chiral hydrogen-bonding catalysts and photoredox catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazole derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

Chemistry

In organic synthesis, N-Cyclopropyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide serves as a building block for creating more complex heterocyclic compounds. Its reactivity allows for various chemical transformations, including:

- Substitution Reactions : The bromine atoms in the pyrazole ring can be substituted with other nucleophiles.

- Oxidation and Reduction Reactions : The compound can participate in redox reactions to yield different derivatives.

Biology

Research indicates that this compound exhibits significant antimicrobial activity . A study evaluated its effectiveness against various bacteria:

| Bacteria | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Bacillus subtilis | 75 |

| Enterococcus faecalis | 125 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

This suggests its potential as a candidate for antibacterial therapies by inhibiting enzymes critical for microbial growth.

Medicine

The compound is under investigation for its potential therapeutic applications against various diseases. It may interact with specific molecular targets such as enzymes or receptors, modulating their activity to exert biological effects. Ongoing research is focused on its role in treating infections and possibly other diseases due to its unique structure.

Industry

In industrial applications, this compound is utilized in the development of new materials and as a precursor for synthesizing other valuable compounds. Its versatility makes it an important compound in material science and chemical engineering .

Case Studies and Research Findings

Several studies have highlighted the biological activity of pyrazole derivatives similar to this compound:

- Antimicrobial Activity : A review emphasized the therapeutic potential of various pyrazole derivatives against different biological targets including kinases involved in cancer progression. Structural modifications were found to enhance biological activity significantly.

- Structure–Activity Relationship (SAR) : Research established that specific substitutions on the pyrazole ring significantly influenced inhibitory potency against target enzymes. This underscores the importance of continued exploration of structural variations to optimize efficacy .

Mechanism of Action

The mechanism of action of N-Cyclopropyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Structural and Functional Comparisons

Table 1: Structural and Physicochemical Properties of Selected Pyrazole and Triazole Derivatives

Key Observations:

Heterocycle Core: The target compound and ’s triazole analog differ in their heterocyclic cores (pyrazole vs. 1,2,4-triazole), which influence electronic properties and hydrogen-bonding capacity. Pyrazoles typically exhibit stronger aromatic stabilization, while triazoles may enhance metabolic resistance .

Substituent Effects: Halogens: Bromine in the target compound vs. Acetamide Groups: The cyclopropyl group in the target compound contrasts with the isopropyl () and aryl () substituents, modulating solubility and steric hindrance. Functional Moieties: Carboxamide derivatives () prioritize hydrogen-bonding interactions, while the target’s acetamide group balances hydrophilicity and rigidity.

Physicochemical and Crystallographic Properties

- Melting Points: ’s pyrazole carboxamides exhibit melting points between 123–183°C, influenced by aryl substituents and hydrogen-bonding networks. The target compound’s bromine and cyclopropyl groups may elevate its melting point relative to chlorinated analogs .

- Hydrogen Bonding: Pyrazole derivatives (e.g., 3a–3p) form robust hydrogen-bonding networks (N–H⋯O and C–H⋯O), critical for crystal packing. Bromine’s polarizability in the target compound may enhance halogen bonding, altering solubility and stability .

Biological Activity

N-Cyclopropyl-2-(3,5-dibromo-1H-pyrazol-1-yl)acetamide is a notable compound within the class of pyrazole derivatives, recognized for its potential biological activities. This compound has garnered interest in medicinal chemistry due to its diverse applications, particularly in antimicrobial and antiviral research.

The synthesis of this compound typically involves the reaction of cyclopropylamine with 3,5-dibromo-1H-pyrazole-1-carboxylic acid. The reaction is facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to promote the formation of the amide bond.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In a study evaluating various compounds, it was found to inhibit the growth of both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for this compound were reported as follows:

| Bacteria | MIC (µg/mL) |

|---|---|

| Bacillus subtilis | 75 |

| Enterococcus faecalis | 125 |

| Escherichia coli | <125 |

| Pseudomonas aeruginosa | 150 |

This data suggests that this compound may serve as a promising candidate for further development in antibacterial therapies .

The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets. Preliminary studies suggest that it may inhibit enzymes critical for microbial growth, thereby exhibiting its antimicrobial properties. Additionally, the compound's structure allows it to engage in various chemical reactions such as substitution and oxidation, further enhancing its potential therapeutic applications.

Case Studies and Research Findings

Several studies have focused on the biological activity of pyrazole derivatives similar to this compound. For instance, a review highlighted the therapeutic potential of various pyrazole derivatives against different biological targets including kinases and enzymes involved in cancer progression . These findings underscore the importance of structural modifications in enhancing biological activity.

In another study, researchers investigated the structure–activity relationship (SAR) of related compounds, establishing that specific substitutions on the pyrazole ring significantly influenced their inhibitory potency against target enzymes . This emphasizes the need for continued exploration of structural variations to optimize efficacy.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Biological Activity |

|---|---|

| N-(3-cyclopropyl-1H-pyrazol-5-yl)-2-(2-naphthyl)acetamide | Antitumor activity |

| 3,5-dibromo-1H-pyrazole derivatives | Antimicrobial and anticancer properties |

| Cyclopropylamine derivatives | Antiviral and antimicrobial activities |

This compound stands out due to its unique combination of a cyclopropyl group and a dibromo-pyrazole moiety, which may confer distinct pharmacological properties compared to its analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.